molecular formula C16H26ClNO B1439702 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1185301-09-0

4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1439702
CAS RN: 1185301-09-0
M. Wt: 283.83 g/mol
InChI Key: SZLGBSZMMUOJHT-UHFFFAOYSA-N
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Description

“4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” is a compound with the CAS Number: 1185301-09-0 . It has a molecular weight of 283.84 . It’s also known as SR57227A and is a novel compound in the class of piperidine derivatives. It was developed and researched for its potential use as a medication for various disorders, such as depression, anxiety, and addiction.


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(4-sec-butylphenoxy)methyl]piperidine hydrochloride . The InChI code is 1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The molecular formula of “4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” is C16H26ClNO . The compound has a molecular weight of 283.84 .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, SR57227A can be used as a reference compound or a standard for calibrating instruments and validating methods. Its well-defined structure and properties allow for precise measurements and comparisons in chemical analysis .

Biotechnology

This compound’s role in biotechnology could be significant, particularly in proteomics research. As a biochemical, it may be used to study protein interactions and functions, contributing to our understanding of biological processes at the molecular level .

Material Science

The applications of SR57227A in material science are not directly documented. However, piperidine derivatives are often used in the synthesis of polymers and advanced materials due to their stability and reactivity. This suggests potential uses in developing new materials with specific properties .

Environmental Science

While specific environmental applications of SR57227A are not explicitly mentioned, compounds like this can be used in environmental monitoring. They may serve as markers or probes to detect and quantify pollutants, aiding in environmental protection efforts .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[(4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLGBSZMMUOJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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